molecular formula C11H18O2 B071984 Methyl geranate CAS No. 1189-09-9

Methyl geranate

Cat. No.: B071984
CAS No.: 1189-09-9
M. Wt: 182.26 g/mol
InChI Key: ACOBBFVLNKYODD-CSKARUKUSA-N
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Description

Methyl geranate, also known as (E)-3,7-dimethyl-2,6-octadienoic acid methyl ester, is an organic compound with the molecular formula C11H18O2. It is a monoterpenoid ester derived from geranic acid and methanol. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .

Mechanism of Action

Target of Action

Methyl geranate, a volatile organic compound, is primarily targeted at bacterial membranes . It is also known to act as an anti-aphrodisiac in certain species of beetles, specifically the Nicrophorus or burying beetles .

Mode of Action

The geranate ion and geranic acid components of this compound are predicted to act in concert to integrate into bacterial membranes . This integration affects membrane thinning and perturbs membrane homeostasis . In the case of Nicrophorus beetles, it acts as an anti-aphrodisiac, deterring males from copulating during the intensive period of parental care .

Biochemical Pathways

This compound is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid, which is a component of this compound .

Pharmacokinetics

It is known to be a readily biodegradable perfumery ingredient produced by green synthesis .

Result of Action

The integration of this compound into bacterial membranes results in membrane thinning and perturbation of membrane homeostasis . This leads to the eradication of biofilms of certain pathogens . In Nicrophorus beetles, the emission of this compound results in a decrease in copulation, thereby aiding in parental care .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the case of Nicrophorus beetles, the emission of this compound is influenced by the intensive period of parental care . In the context of its use as a perfumery ingredient, it is known to give excellent effects in many florals to develop richness and naturalness .

Biochemical Analysis

Biochemical Properties

Methyl geranate interacts with various enzymes, proteins, and other biomolecules. It is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, geraniol and nerol can be converted to geranic acid and citronellic acid, indicating that this compound might be involved in similar biochemical reactions .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, in the burying beetle species, female Nicrophorus vespilloides emit this compound during the intensive period of parental care, acting as an anti-aphrodisiac and deterring males from copulating . This suggests that this compound can influence cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. In the case of the burying beetle, this compound is biosynthetically linked to juvenile hormone III, indicating a potential mechanism of action through hormone regulation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the emission of this compound varies between species and within species, which can be attributed to sex differences and individual brood size differences

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects are limited, it is known that the compound acts as an anti-aphrodisiac in certain beetle species

Metabolic Pathways

This compound is involved in the metabolic pathways of certain organisms. In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid and citronellic acid, suggesting that this compound might be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl geranate can be synthesized through the esterification of geranic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form geranic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield geraniol, a valuable fragrance compound. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia in methanol.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Methyl geranate can be compared with other similar compounds such as geraniol, geranic acid, and citronellic acid:

This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and acid counterparts.

Properties

IUPAC Name

methyl (2E)-3,7-dimethylocta-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBBFVLNKYODD-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C(=O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274147
Record name Methyl (E)-geranate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-09-9
Record name Methyl geranate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl geranate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl (E)-geranate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-3,7-dimethylocta-2,6-dienoate
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Record name METHYL GERANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl geranate and where is it found?

A1: this compound is a monoterpene ester commonly found in various plant species. It contributes significantly to the aroma of several plants, including lemon-scented myrtle (Darwinia citriodora) [, , ], Dracocephalum kotschyi [, , ], and hops (Humulus lupulus) [, , , , ].

Q2: What is the chemical structure of this compound?

A2: this compound (methyl (E)-3,7-dimethylocta-2,6-dienoate) possesses a linear structure with two double bonds. It is a methyl ester derivative of geranic acid.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have characterized this compound using various spectroscopic techniques. Its 13C NMR spectrum, alongside related compounds like juvenile hormone III and methyl farnesoate, has been analyzed to understand substituent influences on chemical shifts []. Mass spectrometry studies have provided insights into the fragmentation patterns of this compound and its isomers [, ].

Q4: How does the concentration of this compound vary in different plant species and varieties?

A4: Research indicates a significant variation in this compound concentration across different plant species and even within varieties. For example, it is almost entirely absent in some hop varieties [] while being a major component in others like Tomahawk hops []. Similarly, its concentration varies significantly across different populations of Dracocephalum kotschyi [].

Q5: Are there any studies on the photochemical reactions of this compound?

A6: Yes, the photochemistry of this compound has been extensively studied, particularly its deconjugation reactions [, , , , ]. These studies have explored the influence of factors like base concentration and the presence of triplet sensitizers on the reaction pathways and product formation [, ]. Researchers have also investigated the kinetics of these photochemical transformations [, ].

Q6: What is the role of this compound in the aroma profile of different products?

A9: this compound contributes significantly to the aroma of various products. It is a key contributor to the citrus-like aroma of Tomahawk hops, which are used in beer brewing []. In baked sweet potatoes, this compound contributes a "sweet candy" aroma []. Its presence has also been identified in the essential oils of Teucrium flavum L. subsp. flavum, a plant used to flavor wines, bitters, liqueurs, and even as a hop substitute in beer [].

Q7: What analytical techniques are used to study and quantify this compound?

A10: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is widely employed for identifying and quantifying this compound in complex mixtures like essential oils and plant extracts [, , , , , , , , , , , , , , , ]. Techniques like headspace solid-phase microextraction (HS-SPME) are often used in conjunction with GC-MS to improve the sensitivity and selectivity of analysis [, ].

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